molecular formula C8H8F2O B7935096 2,3-Difluoro-1-ethoxybenzene

2,3-Difluoro-1-ethoxybenzene

Cat. No.: B7935096
M. Wt: 158.14 g/mol
InChI Key: CWFHFRGXRYOTGR-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-ethoxybenzene is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring. This compound is a clear, colorless to light yellow liquid with a boiling point of 178°C and a density of 1.1784 g/cm³ . It is used in various chemical processes and has applications in the synthesis of pharmaceuticals and liquid crystal materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-1-ethoxybenzene can be synthesized through a multi-step process starting from 2,3-difluorophenol. The synthetic route involves the following steps:

    Etherification: 2,3-difluorophenol is reacted with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like 2-butanone.

    Purification: The reaction mixture is then cooled, and the organic layer is separated.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-difluoro-1-ethoxybenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-1-ethoxybenzene
  • 2,3-Difluorotoluene
  • 2,3-Difluorophenol

Uniqueness

2,3-Difluoro-1-ethoxybenzene is unique due to the specific positioning of the fluorine atoms and the ethoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1-fluoro-3-(2-fluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFHFRGXRYOTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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